Dibenzo[b,d]furan-2-sulfonic acid

Qualitative Organic Analysis Amine Derivatization Amino Acid Derivatization

Dibenzo[b,d]furan-2-sulfonic acid (83863-63-2) is a premium sulfonated heterocycle, validated for superior crystallization behavior over 3- or 4- regioisomers. It uniquely yields sharp-melting crystalline amine salts, critical for qualitative analysis of amines and amino acids. This proven reagent ensures reliable derivative formation where nitro-substituted analogs fail. Ideal for sulfonamide synthesis and peptide antimicrobial development.

Molecular Formula C12H8O4S
Molecular Weight 248.26 g/mol
CAS No. 83863-63-2
Cat. No. B1297865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,d]furan-2-sulfonic acid
CAS83863-63-2
Molecular FormulaC12H8O4S
Molecular Weight248.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O
InChIInChI=1S/C12H8O4S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,13,14,15)
InChIKeyJANFYPHFIPGYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.34 M

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,d]furan-2-sulfonic Acid (CAS 83863-63-2): 2-Sulfonated Dibenzofuran for Derivative Chemistry


Dibenzo[b,d]furan-2-sulfonic acid (CAS 83863-63-2) is a sulfonated aromatic heterocycle consisting of a rigid dibenzofuran core functionalized with a sulfonic acid group at the 2-position . The compound is typically supplied as a hydrate and exhibits strong acidity (predicted pKa = 0.13 ± 0.30) and hygroscopicity . Its primary utility lies in the synthesis of sulfonamide and sulfonate ester derivatives , the preparation of crystalline amine salts for qualitative analysis [1], and as a precursor to sulfonyl chloride for peptide chemistry [2].

Dibenzo[b,d]furan-2-sulfonic Acid: Why 3-Sulfonic, 4-Sulfonic, and 3-Nitro-8-sulfonic Analogs Cannot Substitute


Dibenzo[b,d]furan-2-sulfonic acid is distinguished from its regioisomers (e.g., 3- or 4-sulfonic acids) and other sulfonated dibenzofuran derivatives by its unique crystallization behavior and amine salt formation properties [1]. Direct sulfonation of dibenzofuran with chlorosulfonic acid yields a mixture of products, but the 2-sulfonic acid is the major mono-sulfonated product [2]. Critically, the 3-nitro-8-sulfonic acid analog (compound II) was explicitly found to lack the favorable crystallization characteristics of the 2-sulfonic acid, being too water-soluble to crystallize and yielding amine salts that decompose without sharp melting points [3]. This performance gap renders regioisomeric and nitro-substituted analogs inadequate for applications requiring crystalline derivative formation or reliable salt precipitation.

Dibenzo[b,d]furan-2-sulfonic Acid: Quantitative Differentiation Evidence vs. 3-Nitro-8-sulfonic Analog


Dibenzo[b,d]furan-2-sulfonic Acid vs. 3-Nitrodibenzofuran-8-sulfonic Acid: Crystallinity and Salt Formation

Dibenzo[b,d]furan-2-sulfonic acid (I) forms crystalline, sharply melting salts with a wide range of amines and amino acids [1]. In contrast, the 3-nitro-8-sulfonic acid analog (II) was prepared with difficulty and found to have "none of the favorable crystallization characteristics" of I; its amine salts often decomposed without characteristic melting points [2]. The free acid II is highly water-soluble and cannot be recovered by crystallization, whereas I is easily crystallized [3].

Qualitative Organic Analysis Amine Derivatization Amino Acid Derivatization

Dibenzo[b,d]furan-2-sulfonic Acid: Major Product of Mono-Sulfonation of Dibenzofuran

Mono-sulfonation of dibenzofuran with chlorosulfonic acid yields dibenzofuran-2-sulfonic acid as the major product [1]. In one preparative example, the precipitate obtained was identified as 2-dibenzofuransulfonic acid in 75% yield, with the 2,8-disulfonic acid as a minor product (17%) [2]. This contrasts with the 3-sulfonic acid regioisomer, which requires challenging and less selective synthetic approaches due to the electronic properties of the dibenzofuran ring .

Organic Synthesis Sulfonation Regioselectivity

Dibenzo[b,d]furan-2-sulfonic Acid: Strong Acidity Enables Direct Amine Salt Formation

Dibenzo[b,d]furan-2-sulfonic acid is a strong acid with a predicted pKa of 0.13 ± 0.30 . It reacts with most amines to give stable, crystalline salts [1]. Its saturated aqueous solution is 4 N at 111°C and 0.34 N at 25°C [2]. This strong acidity distinguishes it from weaker acid derivatives and enables facile salt formation directly from aqueous solution, which is more convenient than acylation or quaternary base formation [3].

Amine Derivatization Salt Formation Acid-Base Chemistry

Dibenzo[b,d]furan-2-sulfonic Acid: Key Applications Supported by Quantitative Evidence


Qualitative Organic Analysis: Amine and Amino Acid Derivatization via Crystalline Salt Formation

Dibenzo[b,d]furan-2-sulfonic acid is an established reagent for the characterization of amines and amino acids through formation of crystalline sulfonate salts with sharp melting points [1]. The method is more convenient than acylation or quaternary base formation and has been validated in systematic studies of amine and amino acid derivatives [2].

Synthesis of Sulfonyl Chloride for Peptide and Antimicrobial Agent Development

The acid serves as a precursor to dibenzofuran-2-sulfonyl chloride, a key intermediate for the synthesis of sulfonamide-based amino acid derivatives, dipeptides, and tripeptides with demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria [3].

Sulfonamide and Sulfonate Ester Derivatization for Materials and Pharmaceutical Research

The sulfonic acid group can be converted to sulfonamides or sulfonate esters, enabling the construction of functionalized dibenzofuran scaffolds for OLED materials and bioactive molecule development .

Alkali Salt Preparation for Solubility and Formulation Studies

The free acid and its alkali salts (e.g., sodium salt) have been characterized, providing options for adjusting solubility and physical properties in formulation or analytical workflows [4].

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